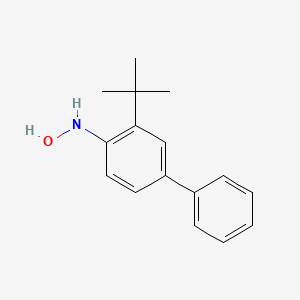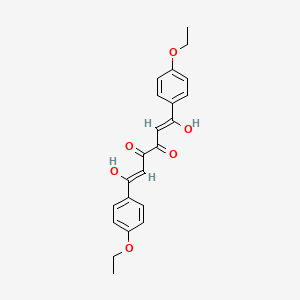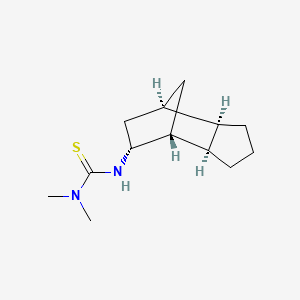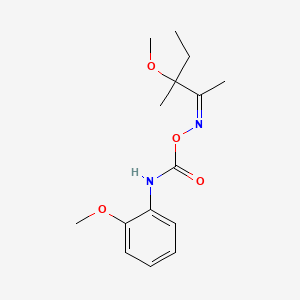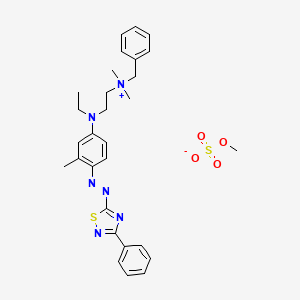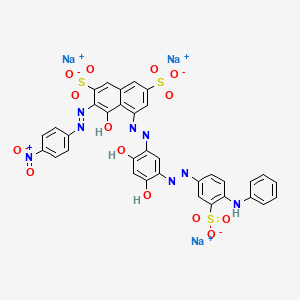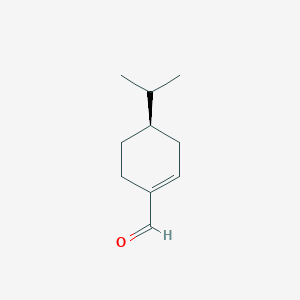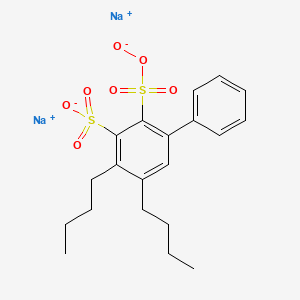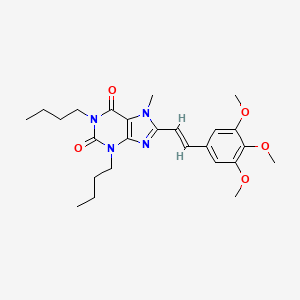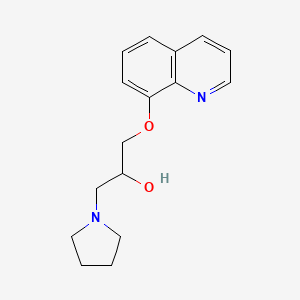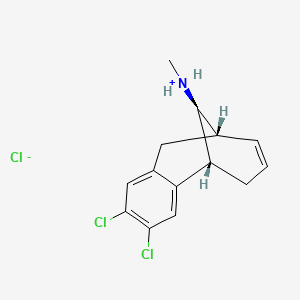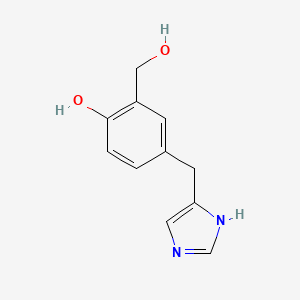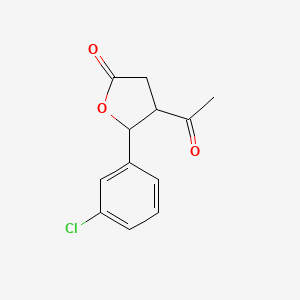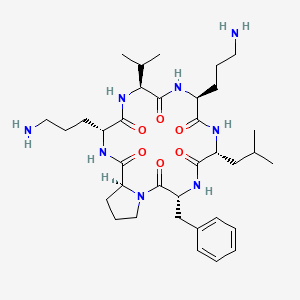
Gramicidin J2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramicidin J2 is a cyclic polypeptide antibiotic produced by the bacterium Bacillus brevis. It is part of the gramicidin family, which includes several other compounds such as gramicidin A, B, C, and S. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. Its unique structure and mode of action make it a valuable compound in the field of antibiotic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gramicidin J2 can be synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise assembly of amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final cyclization step is often achieved using high-dilution techniques to promote intramolecular cyclization over intermolecular polymerization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Gramicidin J2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Various amino acid derivatives and coupling reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various analogs with substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
Gramicidin J2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Employed in studies of membrane permeability and ion channel formation.
Medicine: Investigated for its potential as an antibiotic against resistant bacterial strains.
Industry: Utilized in the development of antimicrobial coatings and materials
Wirkmechanismus
Gramicidin J2 exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions and molecules, ultimately causing cell death. The compound specifically targets the lipid bilayer, making it effective against a wide range of bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
Gramicidin A: A linear peptide that forms ion channels in membranes.
Gramicidin S: A cyclic peptide with similar antimicrobial properties but different structural features.
Gramicidin D: A mixture of gramicidins A, B, and C with potent antibacterial activity
Uniqueness of Gramicidin J2: this compound is unique due to its specific cyclic structure and the presence of distinct amino acid residues that contribute to its antimicrobial activity. Unlike linear gramicidins, the cyclic nature of this compound provides enhanced stability and resistance to enzymatic degradation .
Eigenschaften
CAS-Nummer |
484-41-3 |
|---|---|
Molekularformel |
C35H56N8O6 |
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
(3R,6R,9S,12S,15R,18S)-9,15-bis(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1 |
InChI-Schlüssel |
WFNWVXVVJCQFTO-ZUTQKEBKSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


